p-NH2-Bn-DTPA

Radiopharmacy Peptide Labeling Cardiac Ischemia Imaging

p-NH2-Bn-DTPA is the preferred bifunctional chelator for radiopharmaceutical developers requiring stable, site-specific conjugation. Unlike p-SCN-Bn-DTPA—which can cause up to 35% radiolabel loss—the para-aminobenzyl spacer and primary amine handle enable predictable covalent attachment to carboxylated biomolecules while preserving target affinity. With demonstrated >97% 99mTc radiolabeling yield, this intermediate is essential for high-specific-activity radiopeptide synthesis and antibody modification via oxidized carbohydrate coupling. Choose p-NH2-Bn-DTPA for superior conjugate integrity and batch-to-batch reproducibility.

Molecular Formula C21H30N4O10
Molecular Weight 498.5 g/mol
Cat. No. B8687306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-NH2-Bn-DTPA
Molecular FormulaC21H30N4O10
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
InChIInChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)
InChIKeyFEZWPBDUNJUSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-NH2-Bn-DTPA: A Critical Amine-Functionalized Chelator for Site-Specific Bioconjugation and Radiopharmaceutical Development


p-NH2-Bn-DTPA (para-amino-benzyl-diethylenetriaminepentaacetic acid, CAS 102650-29-3) is a bifunctional chelating agent (BFC) comprising a DTPA metal-binding core and a para-aminobenzyl linker, which provides a primary amine handle for covalent conjugation to carboxylic acid-containing biomolecules [1]. This amine-functionalized DTPA derivative is a key intermediate in the synthesis of targeted radiopharmaceuticals, including 99mTc-labeled peptides for ischemia imaging, and serves as a foundational building block for site-specific antibody modification [2].

Why Generic DTPA Analogs Cannot Replace p-NH2-Bn-DTPA in Critical Radioconjugate Synthesis


Direct substitution of p-NH2-Bn-DTPA with other DTPA analogs or alternative BFC scaffolds is not feasible without compromising conjugate integrity and biological performance. The para-aminobenzyl spacer of p-NH2-Bn-DTPA is critical for minimizing steric hindrance during metal complexation and ensuring stable attachment of the chelator to the biomolecule, thereby preserving target affinity [1]. The more commonly employed isothiocyanate analog (p-SCN-Bn-DTPA) is known to generate unintended side products during conjugation that can lead to severe radiolabel instability and high non-specific backgrounds in vivo [2]. Furthermore, the choice of chelator backbone is non-trivial; comparative studies demonstrate that DTPA-based conjugates exhibit lower in vivo kinetic stability for 68Ga compared to macrocyclic NOTA derivatives, making the selection of the correct DTPA derivative for the intended radiometal and application essential [3].

Quantitative Evidence for p-NH2-Bn-DTPA: Differentiated Performance Metrics vs. Key Comparators


Superior Radiochemical Purity and Biological Activity of p-NH2-Bn-DTPA-Peptide Conjugates

A head-to-head assessment of a p-NH2-Bn-DTPA-conjugated peptide (p-NH2-Bn-DTPA-(Lys-Dabcyl6,Phe7)-pHBSP) demonstrates exceptional radiochemical performance. The compound was radiolabeled with 99mTc, achieving a radiochemical yield of greater than 97%. The resulting radiolabeled peptide demonstrated significant and specific binding to H9c2 hypoxic cells (p < 0.001), a model of ischemic myocardium. [1]

Radiopharmacy Peptide Labeling Cardiac Ischemia Imaging

Avoidance of Unstable Side Products: p-NH2-Bn-DTPA as a Precursor vs. Direct Conjugation with p-SCN-Bn-DTPA

A study investigating the direct conjugation of an amine-derivatized morpholino oligomer (NH2-cMORF) with p-SCN-Bn-DTPA revealed that the conventional conjugation procedure resulted in the formation of side product(s) that were directly responsible for 111In label instability. Upon heating the radiolabeled conjugate, a 35% loss of label was observed for the p-SCN-Bn-DTPA conjugate, while a conjugate formed with native cMORF (lacking the amine) exhibited complete label loss. [1]

Bioconjugation Chemistry Pretargeting Oligonucleotide Conjugation

Class-Level Comparison: DTPA vs. NOTA and DOTA for 68Ga Labeling and In Vivo Stability

A systematic comparative evaluation of RGD peptide conjugates with three different bifunctional chelators (NOTA, DOTA, and DTPA) labeled with 68Ga revealed a clear performance hierarchy. While the tumor uptake of all three 68Ga-labeled conjugates was comparable (3.36 ± 0.49 %ID/g for DTPA conjugate), the DTPA-Bn-E-[c(RGDfk)]2 exhibited significant metabolic degradation, indicating lower in vivo kinetic stability compared to its NOTA and DOTA counterparts. The NOTA-based radiotracer showed the best tumor/background ratio and was deemed the most appropriate for kit formulation. [1]

PET Imaging Gallium-68 Chelator Selection

Defined Application Scenarios for p-NH2-Bn-DTPA Based on Quantitative Performance Data


Synthesis of High-Specific-Activity 99mTc-Labeled Peptides for Diagnostic SPECT Imaging

The demonstrated >97% radiolabeling yield with 99mTc validates p-NH2-Bn-DTPA as an effective chelator for preparing radiopeptides with high specific activity, which is essential for detecting low-abundance biological targets such as the erythropoietin receptor in ischemic tissue [1]. Procurement should prioritize this compound for projects focused on 99mTc-based peptide imaging agents where high labeling efficiency and preserved bioactivity are required.

Site-Specific Conjugation to Antibody Carbohydrates for Radioimmunoconjugate Development

The amine functionality of p-NH2-Bn-DTPA enables a site-specific conjugation strategy to oxidized carbohydrate moieties on antibodies, as demonstrated in early radioimmunotherapy research [2]. This approach is superior to random lysine conjugation with cyclic DTPA anhydride, as it helps preserve the antibody's immunoreactivity and provides a more homogeneous and defined radiopharmaceutical product.

Strategic Precursor for Developing Next-Generation Bioconjugation Methods

The well-documented instability issues associated with the direct use of p-SCN-Bn-DTPA, which can lead to up to 35% radiolabel loss, make p-NH2-Bn-DTPA a valuable and stable starting material [3]. Research and industrial teams seeking to develop proprietary, robust conjugation methods should procure p-NH2-Bn-DTPA as the foundational intermediate for building chelator-linker systems with improved and predictable stability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-NH2-Bn-DTPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.